fenilazetidinas
Phenylazetidines are a class of organic compounds characterized by the presence of an azetidine ring fused to a phenyl group. These molecules exhibit diverse chemical properties and structural features, making them valuable in various applications across pharmaceuticals, agrochemicals, and materials science. The azetidine ring confers unique steric hindrance and electronic effects, which can influence reactivity and biological activity. Phenylazetidines are often used as precursors for the synthesis of complex molecules due to their ease of modification and transformation through various functional group manipulations. Their ability to form stable intramolecular hydrogen bonds and engage in ring strain makes them interesting candidates for the design of novel drugs with improved pharmacokinetic properties. In pharmaceutical research, phenylazetidines have shown potential as inhibitors of enzyme activities, modulators of receptor interactions, and antiviral agents.

Estrutura | Nome químico | CAS | MF |
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2-(naphthalen-2-yl)azetidine | 777887-03-3 | C13H13N |
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3-(azetidin-3-yl)phenol | 916971-41-0 | C9H11NO |
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Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride | 1384264-31-6 | C11H16Cl2N2O2 |
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2-(2,3-dimethylphenyl)azetidine | 1270551-45-5 | C11H15N |
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3-(3-Chlorophenyl)azetidine | 1203798-86-0 | C9H10NCl |
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3-(4-Chlorophenyl)azetidine | 7215-02-3 | C9H10NCl |
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4-(Azetidin-1-yl)-2-hydroxybenzaldehyde | 1811539-96-4 | C10H11NO2 |
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2-(3,4-Difluoro-2-methoxyphenyl)azetidine | 1270331-94-6 | C10H11F2NO |
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1-Phenyl-1,6-diazaspiro[3.3]heptane | 1363383-39-4 | C11H14N2 |
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tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro-3.5nonane-7-carboxylate | 1014114-59-0 | C18H24N2O3 |
Literatura Relacionada
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises
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Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
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